N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core substituted with a naphthalen-1-yl group at the 2-position and an acetamide-linked 5-chloro-2-methoxyphenyl moiety. This structure combines a rigid heterocyclic framework with aromatic and polar substituents, which are often associated with enhanced binding affinity to biological targets, such as enzymes or receptors . The presence of the naphthalene ring may contribute to π-π stacking interactions, while the chloro and methoxy groups on the phenyl ring could influence electronic properties and solubility .
Properties
Molecular Formula |
C24H18ClN5O3 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-naphthalen-1-yl-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c1-33-22-10-9-16(25)11-20(22)27-23(31)13-29-24(32)21-12-19(28-30(21)14-26-29)18-8-4-6-15-5-2-3-7-17(15)18/h2-12,14H,13H2,1H3,(H,27,31) |
InChI Key |
ABPLFZYQJOBWHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide, with the CAS number 1326909-73-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 463.9 g/mol. The structure features a chloro-substituted methoxyphenyl group and a naphthalenyl moiety linked to a pyrazolo-triazine core, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H22ClN5O3 |
| Molecular Weight | 463.9 g/mol |
| CAS Number | 1326909-73-2 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various strains of bacteria and fungi. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL against pathogens such as Staphylococcus aureus and Candida albicans .
Case Study: Antimicrobial Testing
In a comparative study, the compound was tested alongside other derivatives for their antibacterial efficacy. The results indicated that the naphthalenyl substitution significantly enhanced antimicrobial activity:
| Compound | MIC (μg/mL) |
|---|---|
| N-(5-chloro-2-methoxyphenyl)... | 16 (S. aureus) |
| Naphthalenyl derivatives | 8-16 (various) |
| Control (standard antibiotics) | Varies |
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties. In preclinical models, it demonstrated significant reductions in inflammatory markers and edema compared to standard anti-inflammatory drugs like diclofenac sodium .
Research Findings on Anti-inflammatory Effects
A study conducted on mice showed that the compound reduced ear swelling induced by xylene significantly:
| Treatment | Ear Swelling Reduction (%) |
|---|---|
| N-(5-chloro-2-methoxyphenyl)... | 70% |
| Diclofenac Sodium | 65% |
| Control | 10% |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Inflammatory Pathways : The compound may downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(5-chloro-2-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide with structurally related compounds, emphasizing core heterocycles, substituents, and reported properties:
Key Observations:
For example, triazole-based analogs (e.g., compound 6m) prioritize synthetic accessibility via cycloaddition , whereas pyrazolo-triazinones may exhibit enhanced rigidity for selective interactions .
Substituent Effects: Chloro and methoxy groups are common in all compounds, but their positions vary. The 5-chloro-2-methoxyphenyl group in the target compound may improve lipophilicity compared to 4-chlorobenzyl or 4-chlorophenyl substituents .
Synthetic Accessibility: Triazole derivatives (e.g., 6m, 12) are synthesized via 1,3-dipolar cycloaddition or heterocyclic alkylation, whereas pyrazolo-triazinones likely require multi-step cyclization, as seen in related pyrazole-triazine hybrids .
Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, structurally related triazole-phthalazinone hybrids (e.g., compound 12) demonstrate kinase inhibitory activity via molecular docking , and triazole-pyrazole acetamides (e.g., compound series in ) show predicted antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
